molecular formula C9H8Br2O2 B5888076 1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone

1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone

Cat. No.: B5888076
M. Wt: 307.97 g/mol
InChI Key: SWVYUFYVWCHDPS-UHFFFAOYSA-N
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Description

1-(3,5-Dibromo-2-hydroxy-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H8Br2O2 It is a derivative of acetophenone, where the phenyl ring is substituted with two bromine atoms, a hydroxyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dibromo-2-hydroxy-4-methylphenyl)ethanone can be synthesized through the bromination of 2-hydroxy-4-methylacetophenone. The reaction typically involves the use of bromine in an acetic acid medium. The process is carried out under controlled conditions to ensure selective bromination at the desired positions on the phenyl ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using appropriate safety and environmental controls. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dibromo-2-hydroxy-4-methylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation reactions produce ketones or carboxylic acids.
  • Reduction reactions result in the formation of alcohols.

Scientific Research Applications

1-(3,5-Dibromo-2-hydroxy-4-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and undergo electrophilic or nucleophilic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone
  • 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone
  • 2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone

Uniqueness: 1-(3,5-Dibromo-2-hydroxy-4-methylphenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-4-7(10)3-6(5(2)12)9(13)8(4)11/h3,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVYUFYVWCHDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)O)C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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